2-(4-Hydroxyphenyl)-1h-Benzimidazole-4-Carboxamide - 188106-83-4

2-(4-Hydroxyphenyl)-1h-Benzimidazole-4-Carboxamide

Catalog Number: EVT-287982
CAS Number: 188106-83-4
Molecular Formula: C14H11N3O2
Molecular Weight: 253.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-(4-Hydroxyphenyl)-1H-Benzimidazole-4-Carboxamide is a synthetic compound that acts as a potent inhibitor of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1). [, ] This enzyme plays a crucial role in DNA repair mechanisms within cells. [, ] While important for normal cellular function, overactivity of PARP-1 has been linked to resistance to certain cancer therapies. [, ] Consequently, inhibiting PARP-1 with compounds like 2-(4-Hydroxyphenyl)-1H-Benzimidazole-4-Carboxamide is being investigated as a potential strategy to overcome this resistance and enhance the effectiveness of existing cancer treatments. [, ]

Synthesis Analysis

The synthesis of 2-(4-Hydroxyphenyl)-1H-Benzimidazole-4-Carboxamide typically involves a multi-step process starting with 3-nitrophthalic anhydride. [] The synthesis proceeds through the following key steps:

  • Condensation: The final step involves a condensation reaction between a diamino compound and benzaldehyde or a substituted benzaldehyde to form the benzimidazole ring system. [, ]
Molecular Structure Analysis

2-(4-Hydroxyphenyl)-1H-Benzimidazole-4-Carboxamide features a benzimidazole core structure. [, ] A phenyl ring, substituted with a hydroxyl group at the para position, is attached to the 2-position of the benzimidazole. A carboxamide group is present at the 4-position of the benzimidazole. [, ] The molecule's planar structure, facilitated by the conjugated ring system, allows for effective interaction with the active site of PARP-1. []

Mechanism of Action

2-(4-Hydroxyphenyl)-1H-Benzimidazole-4-Carboxamide functions as a competitive inhibitor of PARP-1. [, ] It binds to the nicotinamide adenine dinucleotide (NAD+) binding site within the enzyme's catalytic domain. [, ] This binding prevents PARP-1 from utilizing NAD+ to synthesize poly(ADP-ribose) chains, thereby inhibiting the enzyme's activity. [, ]

Physical and Chemical Properties Analysis
  • Stability: Benzimidazole derivatives are generally considered chemically stable under a range of conditions. []
Applications

The primary focus of scientific research on 2-(4-Hydroxyphenyl)-1H-Benzimidazole-4-Carboxamide revolves around its potential as a cancer therapeutic agent. [, , ] Studies have demonstrated its ability to:

  • Potentiate the cytotoxicity of chemotherapy drugs: When used in combination with chemotherapy drugs like temozolomide and topotecan, 2-(4-Hydroxyphenyl)-1H-Benzimidazole-4-Carboxamide enhances their effectiveness in killing cancer cells. [, ]
  • Overcome resistance to DNA-damaging agents: By inhibiting PARP-1, this compound may sensitize cancer cells to the effects of radiation therapy and certain chemotherapies that target DNA. [, , ]
  • Target specific cancer types: Research suggests that cancers deficient in certain DNA repair pathways, such as BRCA mutations, might be particularly susceptible to PARP-1 inhibition. []
Future Directions
  • Optimizing efficacy and safety: Investigating structural modifications to enhance its potency, selectivity for PARP-1 over other enzymes, and pharmacokinetic properties. [, , ]
  • Combination therapies: Exploring its potential in combination with other targeted therapies or immunotherapies. []
  • Biomarker development: Identifying biomarkers that could predict which patients are most likely to benefit from treatment with PARP inhibitors like 2-(4-Hydroxyphenyl)-1H-Benzimidazole-4-Carboxamide. []

NU1025 (8-Hydroxy-2-methylquinazolin-4-[3H]one)

  • Compound Description: NU1025 is a poly(ADP-ribose) polymerase (PARP) inhibitor with a Ki of 48 nM. It has been shown to potentiate the cytotoxicity of temozolomide (TM) and topotecan (TP) in human tumor cell lines. []
  • Relevance: NU1025 serves as a reference compound due to its known PARP inhibitory activity. Although structurally distinct from 2-(4-Hydroxyphenyl)-1h-benzimidazole-4-carboxamide, both compounds target PARP, highlighting a shared mechanism of action. []

NU1085 (2-(4-Hydroxyphenyl)benzimidazole-4-carboxamide)

  • Compound Description: NU1085 is a potent PARP inhibitor (Ki = 6 nM) known to enhance the cytotoxicity of ionizing radiation and anticancer drugs. [] It has shown promising results as a resistance-modifying agent in preclinical studies and serves as a benchmark compound for novel PARP inhibitor development due to its high potency. [, ]

2-Phenyl-1H-benzimidazole-4-carboxamide

  • Compound Description: This compound (Ki = 15 nM) is a potent PARP inhibitor and serves as a base structure in developing 2-aryl-1H-benzimidazole-4-carboxamides as resistance-modifying agents for cancer chemotherapy. []
  • Relevance: This compound represents a core structure upon which 2-(4-Hydroxyphenyl)-1h-benzimidazole-4-carboxamide is built. The 4-hydroxyphenyl substituent in the target compound is a key structural modification that significantly enhances its potency as a PARP inhibitor compared to this basic scaffold. []

2-(4-Hydroxymethylphenyl)-1H-benzimidazole-4-carboxamide

  • Compound Description: This is a highly potent PARP inhibitor (Ki = 1.6 nM) identified within a series of 2-aryl-1H-benzimidazole-4-carboxamide derivatives. []
  • Relevance: This derivative, along with 2-(4-Hydroxyphenyl)-1h-benzimidazole-4-carboxamide, exemplifies the structure-activity relationship (SAR) of 2-aryl-1H-benzimidazole-4-carboxamides, where modifications to the phenyl ring can significantly impact PARP inhibitory activity. []

2-(3-Methoxyphenyl)-1H-benzimidazole-4-carboxamide

  • Compound Description: This benzimidazole derivative (Ki = 6 nM), structurally similar to 2-(4-Hydroxyphenyl)-1h-benzimidazole-4-carboxamide, acts as a potent PARP inhibitor. []
  • Relevance: Studying the complex formed between this compound and the catalytic domain of chicken PARP provided valuable insights into the SAR of 2-aryl-1H-benzimidazole-4-carboxamides. It revealed critical hydrogen-bonding and hydrophobic interactions responsible for PARP inhibition, further strengthening the development rationale for compounds like 2-(4-Hydroxyphenyl)-1h-benzimidazole-4-carboxamide. []

2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888)

  • Compound Description: ABT-888 is a potent PARP inhibitor with a Ki of 5 nM. It exhibits single-digit nanomolar cellular potency and has entered phase I clinical trials. []
  • Relevance: ABT-888 belongs to the cyclic amine-containing benzimidazole carboxamide class of PARP inhibitors. This structural class, which also encompasses 2-(4-Hydroxyphenyl)-1h-benzimidazole-4-carboxamide, highlights the significance of cyclic amine substituents in achieving potent PARP inhibition. []

(S)-2-(2-fluoro-4-(pyrrolidin-2-yl)phenyl)-1H-benzimidazole-4-carboxamide (A-966492)

  • Compound Description: A-966492 is a highly potent PARP inhibitor with a Ki of 1 nM and excellent oral bioavailability. []
  • Relevance: Similar to 2-(4-Hydroxyphenyl)-1h-benzimidazole-4-carboxamide, A-966492 belongs to the phenylpyrrolidine- and phenylpiperidine-substituted benzimidazole carboxamide class of PARP inhibitors, emphasizing the importance of these specific substituents in achieving potent PARP inhibition. []

2-(1-(3-(4-Chloroxyphenyl)-3-oxopropyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide

  • Compound Description: This compound exhibits potent anticancer activities, with IC50 values of about 4 nM against both PARP-1 and PARP-2, similar to the PARP inhibitor veliparib. []
  • Relevance: This benzimidazole carboxamide derivative, along with 2-(4-Hydroxyphenyl)-1h-benzimidazole-4-carboxamide, further illustrates the diversity possible within this compound class for achieving potent PARP inhibition. []

Veliparib

  • Compound Description: Veliparib is a potent PARP inhibitor used as a reference compound in studies involving 2-(4-Hydroxyphenyl)-1h-benzimidazole-4-carboxamide and other benzimidazole-based PARP inhibitors. [, ]
  • Relevance: Veliparib acts as a benchmark for comparing the potency and efficacy of newly developed PARP inhibitors, including those structurally related to 2-(4-Hydroxyphenyl)-1h-benzimidazole-4-carboxamide. [, ]

Olaparib

  • Compound Description: Olaparib, a known PARP inhibitor, is used as a reference compound in various studies evaluating novel PARP inhibitors, including 2-(4-Hydroxyphenyl)-1h-benzimidazole-4-carboxamide. [, ]
  • Relevance: The use of olaparib as a reference compound provides context for the potency and efficacy of 2-(4-Hydroxyphenyl)-1h-benzimidazole-4-carboxamide and other structurally related PARP inhibitors. [, ]

1-(2-aminoethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole-5-carboxamide (5c)

  • Compound Description: This compound demonstrates remarkable selectivity for JAK1 (63-fold vs. JAK2, 25-fold vs. JAK3, and 74-fold vs. Tyk2). []
  • Relevance: Although this compound targets JAK1, it shares a structural resemblance to 2-(4-Hydroxyphenyl)-1h-benzimidazole-4-carboxamide, highlighting the versatility of the benzimidazole scaffold in medicinal chemistry. []

Properties

CAS Number

188106-83-4

Product Name

2-(4-Hydroxyphenyl)-1h-Benzimidazole-4-Carboxamide

IUPAC Name

2-(4-hydroxyphenyl)-1H-benzimidazole-4-carboxamide

Molecular Formula

C14H11N3O2

Molecular Weight

253.26 g/mol

InChI

InChI=1S/C14H11N3O2/c15-13(19)10-2-1-3-11-12(10)17-14(16-11)8-4-6-9(18)7-5-8/h1-7,18H,(H2,15,19)(H,16,17)

InChI Key

KOUGHMOSYJCJLE-UHFFFAOYSA-N

SMILES

C1=CC(=C2C(=C1)NC(=N2)C3=CC=C(C=C3)O)C(=O)N

Solubility

Soluble in DMSO, not in water

Synonyms

NU1085; NU-1085; NU 1085.

Canonical SMILES

C1=CC(=C2C(=C1)NC(=N2)C3=CC=C(C=C3)O)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.